Tert-butyldimethylphosphine
Description
This structure imparts significant steric bulk and moderate electron-donating properties, making it valuable in coordination chemistry and catalysis.
Properties
IUPAC Name |
tert-butyl(dimethyl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P/c1-6(2,3)7(4)5/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTYGZQHPMJJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463247 | |
| Record name | TERT-BUTYLDIMETHYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32376-17-3 | |
| Record name | TERT-BUTYLDIMETHYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Electronic Properties
The steric and electronic profiles of tert-butyl-substituted phosphines vary significantly based on substituents. Below is a comparative analysis:
Key Observations :
- Steric Effects : Tert-butyldiisopropylphosphine exhibits the highest steric bulk due to its branched isopropyl groups, which hinder ligand coordination in catalytic systems . In contrast, tert-butyldichlorophosphine has low steric hindrance, enabling reactivity in electrophilic substitutions .
- Electronic Effects : Phenyl groups in tert-butyldiphenylphosphine enhance π-backbonding, making it suitable for stabilizing electron-deficient metal centers . Chlorine substituents in tert-butyldichlorophosphine increase electrophilicity, favoring its use in synthetic transformations .
Physical Properties and Stability
Notes:
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